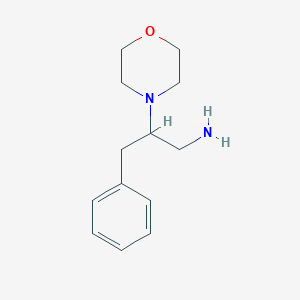

2-Morpholino-3-phenylpropan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-3-phenylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-11-13(15-6-8-16-9-7-15)10-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAUJFVSAKTNGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CC2=CC=CC=C2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance in Synthetic Organic Chemistry

The true value of a specific chemical compound in synthetic organic chemistry is often determined by its utility as a building block for more complex molecules. The structural motifs present in 2-Morpholino-3-phenylpropan-1-amine—namely the morpholine (B109124) and phenylpropylamine moieties—are prevalent in medicinally relevant compounds and are considered important pharmacophores.

While direct applications of this compound are not extensively documented in academic literature, the synthetic utility of its core structure is highlighted by research into its isocyanide derivative, 2-isocyano-1-morpholino-3-phenylpropan-1-one . This related compound serves as a key reactant in various multicomponent reactions (MCRs), which are highly efficient chemical processes that combine three or more starting materials in a single step to form a complex product.

Notably, 2-isocyano-1-morpholino-3-phenylpropan-1-one has been successfully employed in the Groebke–Blackburn–Bienaymé reaction (GBBR) to synthesize novel imidazo[1,2-a]pyridines. Current time information in Santa Cruz, CA, US.researchgate.netmdpi.com This reaction, catalyzed by ammonium (B1175870) chloride in ethanol (B145695), demonstrates the value of the morpholino-phenylpropane scaffold in constructing complex heterocyclic systems that are of interest to medicinal chemists. researchgate.net Similarly, this isocyanide has been used in Ugi-Zhu reactions to create complex polyheterocyclic systems. researchgate.net These examples underscore the potential of the underlying molecular framework of this compound as a versatile scaffold in synthetic chemistry.

Overview of Structural Features and Reactivity Potential

Direct Synthesis Approaches

Direct synthetic routes to this compound often involve the strategic formation of the amine or the morpholine ring through well-established organic reactions.

Amine Synthesis via Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org This strategy can be effectively applied to the synthesis of this compound. The general approach involves the reaction of a suitable ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.comlibretexts.org

A plausible pathway for the synthesis of the target compound would involve the reductive amination of 1-morpholino-3-phenylpropan-2-one with a suitable source of ammonia (B1221849). The reaction proceeds through the initial formation of an imine, which is subsequently reduced to the primary amine. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing imines in the presence of carbonyl groups. masterorganicchemistry.comyoutube.com This one-pot procedure is highly efficient for generating primary, secondary, and tertiary amines. youtube.comlibretexts.org

For instance, the reductive amination of 1-phenyl-2-propanone with ammonia using a reducing agent like hydrogen over a nickel catalyst is a known commercial method for producing amphetamine. libretexts.org A similar strategy can be envisioned for the synthesis of this compound, starting from the corresponding morpholino-substituted ketone. The choice of reducing agent is crucial; while sodium borohydride (B1222165) (NaBH4) can be used, it may also reduce the starting ketone. masterorganicchemistry.comyoutube.com Sodium cyanoborohydride is often preferred as it is less reactive towards ketones and aldehydes at neutral pH, allowing for the selective reduction of the iminium ion intermediate. masterorganicchemistry.comyoutube.com

Table 1: Key Aspects of Reductive Amination for Amine Synthesis

| Feature | Description | Reference(s) |

| General Principle | Reaction of a carbonyl compound with an amine to form an imine, followed by reduction. | masterorganicchemistry.comorganic-chemistry.org |

| Starting Materials | Ketone or aldehyde, and an amine or ammonia. | youtube.comlibretexts.org |

| Common Reducing Agents | Sodium cyanoborohydride (NaBH3CN), Sodium triacetoxyborohydride (NaBH(OAc)3), Hydrogen with a metal catalyst (e.g., Ni). | masterorganicchemistry.comlibretexts.orgyoutube.com |

| Selectivity | NaBH3CN and NaBH(OAc)3 are selective for imines over carbonyls. | masterorganicchemistry.com |

| Versatility | Can be used to synthesize primary, secondary, and tertiary amines. | youtube.comlibretexts.org |

| Reaction Conditions | Often a one-pot procedure, typically under mild, slightly acidic to neutral conditions. | youtube.com |

Nucleophilic Substitution Reactions in the Synthesis of Morpholine-Containing Amines

Nucleophilic substitution reactions provide a foundational approach for constructing morpholine-containing amines. This method typically involves the reaction of an amine with a substrate containing a suitable leaving group. In the context of synthesizing this compound, a key strategy would be the reaction of morpholine with a 3-phenylpropane derivative bearing a leaving group at the 2-position and a protected or precursor amine at the 1-position.

A general approach involves the SN2 reaction where morpholine acts as the nucleophile. For example, a substrate such as a 2-halo-3-phenylpropan-1-amine derivative could be employed. However, direct alkylation of amines can sometimes lead to overalkylation, yielding undesired tertiary amines. masterorganicchemistry.com

A more controlled approach involves the intramolecular SN2 reaction following a multicomponent reaction, such as the Ugi reaction, to first assemble a precursor which then cyclizes to form the morpholine ring. acs.org This strategy allows for the rapid and diverse assembly of morpholine and piperazine (B1678402) derivatives. acs.org For instance, an Ugi adduct can be formed and subsequently treated with a base to induce an intramolecular cyclization, yielding the desired morpholine derivative. acs.org

Another strategy involves the reaction of 1,2-amino alcohols with reagents like ethylene (B1197577) sulfate (B86663) in a two-step, redox-neutral process to yield morpholines. organic-chemistry.org This method relies on the clean N-monoalkylation of the amino alcohol. organic-chemistry.org

Multicomponent Reaction Pathways Leading to this compound Precursors (e.g., 2-isocyano-1-morpholino-3-phenylpropan-1-one)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govfrontiersin.org Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly valuable for generating peptide-like structures and are relevant for the synthesis of precursors to this compound. beilstein-journals.orgnih.govresearchgate.net

The Ugi four-component reaction (U-4CR) is a prime example, typically involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.govnu.edu.kz The reaction proceeds through the formation of an imine from the aldehyde/ketone and amine, which is then attacked by the isocyanide to form a nitrilium intermediate. Subsequent reaction with the carboxylate and an intramolecular Mumm rearrangement yields an α-acylamino carboxamide. beilstein-journals.orgnih.gov

A specific precursor to the target compound, N-(1-benzyl-2-morpholin-4-yl-2-oxo-ethyl) formamide, can be synthesized from phenylalanine. thieme-connect.de This involves the N-formylation of phenylalanine, followed by an EDC-mediated amidation with morpholine. thieme-connect.de The resulting amide can then be dehydrated to yield the corresponding isocyanide, α-isocyano-β-phenylpropionamide. thieme-connect.de This bifunctional isocyanide serves as a versatile building block in further multicomponent reactions to construct various heterocyclic systems. thieme-connect.de For instance, it can react with an aldehyde and an amine in a three-component process to assemble a 5-aminooxazole, which can then undergo further transformations. thieme-connect.de

The Passerini three-component reaction (P-3CR) is another important IMCR, reacting a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. beilstein-journals.orgnih.gov While the Ugi reaction is typically favored for creating amide linkages found in peptidomimetics, the Passerini reaction also offers a powerful tool for rapid library synthesis. beilstein-journals.orgresearchgate.net

Table 2: Comparison of Ugi and Passerini Multicomponent Reactions

| Feature | Ugi Reaction | Passerini Reaction | Reference(s) |

| Number of Components | Four (aldehyde/ketone, amine, carboxylic acid, isocyanide) | Three (carbonyl compound, carboxylic acid, isocyanide) | beilstein-journals.orgnu.edu.kz |

| Product | α-Acylamino carboxamide | α-Acyloxy carboxamide | beilstein-journals.orgresearchgate.net |

| Key Intermediate | Nitrilium ion | Nitrilium ion | nih.gov |

| Typical Solvents | Polar (e.g., methanol) | Aprotic | nih.govnu.edu.kz |

| Application | Synthesis of peptide-like structures and complex heterocycles. | Synthesis of α-hydroxy carboxamides and diverse scaffolds. | beilstein-journals.orgnih.gov |

Stereoselective and Asymmetric Synthesis

The presence of a chiral center at the 2-position of this compound necessitates the development of stereoselective and asymmetric synthetic methods to obtain enantiomerically pure forms, which is often crucial for biological activity.

Chiral Induction Methods for this compound

Chiral induction methods aim to control the stereochemical outcome of a reaction by using a chiral auxiliary, reagent, or catalyst. For the synthesis of chiral amines like this compound, several strategies can be employed.

One effective approach utilizes chiral sulfinamides, such as tert-butanesulfinamide, developed by the Ellman lab. yale.edu This chiral reagent has been widely used for the asymmetric synthesis of a vast array of chiral amines. yale.edu The synthesis typically involves the condensation of the chiral sulfinamide with an aldehyde or ketone to form a sulfinyl imine, which then undergoes diastereoselective addition of a nucleophile. Subsequent removal of the sulfinyl group affords the chiral amine in high enantiomeric purity. yale.edu

In the context of the target molecule, one could envision the condensation of a suitable aldehyde with a chiral amine, followed by diastereoselective transformations. The synthesis of optically pure L-α-isocyano-β-phenylpropionamide has been achieved starting from L-phenylalanine, demonstrating that the chirality of the amino acid can be preserved through a sequence of N-formylation, amidation with morpholine, and dehydration. thieme-connect.de This chiral isocyanide can then be used in stereoselective multicomponent reactions.

Enantioselective Catalysis in Related Phenylpropanamine Synthesis

Enantioselective catalysis offers a highly efficient and atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. youtube.com This has been successfully applied to the synthesis of various phenylpropanamine derivatives.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. rsc.org For instance, proline and its derivatives have been shown to be effective catalysts in asymmetric aldol (B89426) and Mannich reactions, proceeding through enamine intermediates. youtube.com These reactions can establish new stereocenters with high levels of enantioselectivity. A proline-catalyzed aldol reaction, for example, can be used to generate a specific stereoisomer of the product by controlling the transition state geometry. youtube.com

Furthermore, chiral secondary amines derived from novel scaffolds, such as phenylcyclopropane, have been developed and shown to be effective catalysts in asymmetric reactions via enamine catalysis. researchgate.netnih.gov These catalysts have been successfully applied to the Michael reaction of aldehydes with nitroalkenes, affording products with high yields, diastereoselectivities, and enantioselectivities. researchgate.net

The development of enantioselective catalytic methods for the direct synthesis of chiral amines from prochiral ketones is also an active area of research. Transaminases, for example, offer an environmentally friendly route for the synthesis of pharmaceutically relevant 1-phenylpropan-2-amine derivatives. researchgate.net

Diastereoselective Approaches

The stereoselective synthesis of morpholine derivatives is crucial for their application in medicinal chemistry. Various diastereoselective approaches have been developed for analogues of this compound, primarily focusing on the construction of the morpholine ring with control over the relative stereochemistry of the substituents.

One notable strategy involves the diastereoselective synthesis of 2,3- and 2,5-disubstituted morpholines. For instance, a palladium-catalyzed carboamination reaction has been utilized to produce these structures with modest diastereoselectivity (2:1 dr). nih.gov Another approach is the diastereoconvergent synthesis of 2- and 3-substituted morpholine congeners starting from tosyl-oxazetidine and α-formyl carboxylates. nih.gov This method employs base catalysis to yield morpholine hemiaminals, which can be further elaborated. The diastereoselectivity in these reactions is influenced by the avoidance of pseudo A1,3 strain between the C-3 substituent and the N-tosyl group, as well as the anomeric effect of the oxygen atoms. nih.gov

A one-pot reaction for the diastereoselective synthesis of substituted morpholines has also been reported, which proceeds with good to excellent yields and diastereoselectivities. nih.gov Furthermore, a biocatalytic route employing an imine reductase (IRED) has been developed for the enantioselective synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine, a structurally related compound, achieving high yield and enantioselectivity. digitellinc.com

The synthesis of highly functionalized proline derivatives, which can be considered as precursors or analogues, has been achieved with high diastereoselectivity through a Cu(I)-catalyzed reaction involving a cascade of [3 + 2]-cycloaddition/ketenimine formation and a rearrangement/Alder-ene cyclization. mdpi.com Additionally, a catalyst-free aminolactonization has been described for the diastereoselective synthesis of α-(aminomethyl)-γ-butyrolactones, which are related structures. rsc.org

Optimization of Reaction Conditions

The efficiency and selectivity of the synthesis of this compound and its analogues are highly dependent on the reaction conditions. Key parameters that are often optimized include the solvent, temperature, pressure, and the choice of catalyst.

The choice of solvent can significantly impact the yield and diastereoselectivity of morpholine synthesis. In the synthesis of highly functionalized proline derivatives, a related class of compounds, various solvents such as toluene, DCE, chloroform, and dioxane have been studied. Toluene was found to be the optimal solvent for the desired cyclization reaction. mdpi.com For the synthesis of 2,3-disubstituted piperidines, another related heterocyclic system, a screening of solvents including THF and 1,4-dioxane (B91453) showed that 1,4-dioxane provided a better yield with comparable enantioselectivity. chemrxiv.org

In Mannich-type reactions, which are relevant for the synthesis of precursors to the target molecule, ethanol has been shown to be an effective solvent, particularly when using ammonium (B1175870) chloride as a catalyst. scirp.org The reaction proceeds efficiently at room temperature in this medium. The use of aqueous media has also been explored. For instance, scandium(III) triflate-catalyzed allylations of carbonyl compounds have been successfully carried out in aqueous nitromethane. researchgate.net

Temperature is a critical parameter in the synthesis of morpholine derivatives. In some reactions, elevated temperatures are necessary to drive the reaction to completion. For example, the synthesis of certain proline derivatives is carried out by heating in toluene at 90 °C. mdpi.com In contrast, for some copper-catalyzed asymmetric amination reactions, lower temperatures (e.g., -5 °C) have been found to improve both yield and enantioselectivity. acs.org

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including morpholine derivatives. For example, microwave irradiation has been used in the synthesis of morpholine-based chalcones and in the preparation of optically active bicyclic 2-pyridinones, significantly reducing reaction times from days to minutes. digitellinc.com In the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a related heterocyclic system, microwave irradiation at 80 °C and a power of 50 W provided significantly higher yields (89-98%) compared to conventional heating (15-25%). nih.gov

The choice of catalyst is paramount in achieving high efficiency and selectivity. Scandium(III) triflate (Sc(OTf)₃) is a versatile Lewis acid catalyst that has been employed in a variety of organic transformations, including the synthesis of nitrogen-containing heterocycles. nih.govorganic-chemistry.orgorganic-chemistry.orgresearchgate.net It has been shown to be effective in catalyzing the direct synthesis of N-unprotected ketimines from ketones, which are potential precursors for morpholine synthesis. organic-chemistry.orgorganic-chemistry.org Sc(OTf)₃ is also an efficient catalyst for the direct acetylation of alcohols and for tandem transfer hydrogenation and cyclization reactions to produce benzoxazines. nih.govresearchgate.net Typically, catalyst loadings for Sc(OTf)₃ are in the range of 1-10 mol%.

Ammonium chloride (NH₄Cl) is an inexpensive and efficient catalyst for Mannich-type reactions, which can be used to synthesize β-amino ketone and ester precursors for morpholine derivatives. scirp.orgresearchgate.net These reactions are often carried out with a catalyst loading of around 10 mol% in a suitable solvent like ethanol at room temperature. scirp.org The use of ammonium chloride offers advantages such as mild reaction conditions, easy work-up, and compatibility with various substrates. researchgate.net

The optimization of catalyst loading is crucial for maximizing yield and minimizing cost. For instance, in the synthesis of certain proline derivatives, a catalyst loading of 10 mol% of CuI was found to be optimal. mdpi.com

Mechanistic Investigations of Reactions Involving 2 Morpholino 3 Phenylpropan 1 Amine Structural Motifs

Detailed Reaction Mechanisms of Multicomponent Transformations (e.g., Ugi-Zhu, Groebke-Blackburn-Bienaymé Reactions)

The structural motif of 2-morpholino-3-phenylpropan-1-amine is a valuable component in multicomponent reactions (MCRs), which are convergent chemical reactions where three or more starting materials react to form a product in a single synthetic step. This product retains the essential parts of all the initial reactants. Derivatives of this motif, particularly isocyanides like 2-isocyano-1-morpholino-3-phenylpropan-1-one, serve as key building blocks in prominent MCRs such as the Ugi-Zhu and Groebke-Blackburn-Bienaymé (GBB) reactions.

Groebke-Blackburn-Bienaymé Reaction (GBBR):

The Groebke-Blackburn-Bienaymé reaction is a powerful acid-catalyzed, three-component reaction that produces substituted imidazo[1,2-a]pyridines and related heterocycles. mdpi.comrug.nl The reaction typically involves an N-heterocycle containing an endocyclic amidine (like 2-aminopyridine), an aldehyde, and an isocyanide. rug.nlresearchgate.net When a derivative such as 2-isocyano-1-morpholino-3-phenylpropan-1-one is used as the isocyanide component, it leads to the formation of complex imidazo[1,2-a]pyridine-3-amines. mdpi.com

The generally accepted mechanism for the GBBR proceeds through the following key steps:

Condensation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and the amino group of the amidine-containing heterocycle to form a Schiff base or iminium ion intermediate. researchgate.net

Nucleophilic Attack: The isocyanide carbon then performs a nucleophilic attack on the iminium ion.

Intramolecular Cyclization: This is followed by an intramolecular [4+1] cycloaddition, where the nitrogen of the pyridine (B92270) ring attacks the nitrile cation formed in the previous step. This step forms the five-membered imidazole (B134444) ring, leading to the final imidazo[1,2-a]pyridine (B132010) scaffold. researchgate.net

A study demonstrated the successful use of 2-isocyano-1-morpholino-3-phenylpropan-1-one in a GBBR with various benzaldehydes and 2-aminopyridine, catalyzed by ammonium (B1175870) chloride in ethanol (B145695) at room temperature, yielding a series of novel imidazo[1,2-a]pyridines. mdpi.com Problems have been noted when using a morpholine (B109124) derivative in on-DNA GBB reactions, as the basicity of the morpholine can interfere with the acid catalyst. researchgate.netbeilstein-journals.org

Ugi-Zhu Reaction:

The Ugi-Zhu reaction is a three-component variation of the Ugi reaction. It is often coupled with subsequent cascade or cyclization reactions to rapidly construct complex polyheterocyclic systems. frontiersin.orgfrontiersin.org In a typical sequence involving a morpholino-containing isocyanide, an amine, an aldehyde, and a carboxylic acid (often provided by a component like maleic anhydride) are combined. mdpi.comresearchgate.net

A representative Ugi-Zhu reaction leading to pyrrolo[3,4-b]pyridin-5-ones involves the sequential combination of an amine, an aldehyde, 2-isocyano-1-morpholino-3-phenylpropan-1-one, and maleic anhydride (B1165640). mdpi.comresearchgate.net The mechanism can be described as:

Ugi-3CR: The amine, aldehyde, and isocyanide react to form an α-amino acyl amide intermediate. This process itself involves the formation of an iminium ion, which is then attacked by the isocyanide, followed by intramolecular rearrangement.

Cascade Sequence: The intermediate from the Ugi reaction then undergoes a cascade of reactions, often initiated by a component like maleic anhydride. This can include an aza-Diels-Alder cycloaddition, N-acylation, and subsequent dehydration/aromatization steps to yield the final, complex heterocyclic product. frontiersin.orgmdpi.comresearchgate.net

Scandium(III) triflate is an effective catalyst for these transformations, often performed under microwave irradiation to improve yields and shorten reaction times. frontiersin.orgresearchgate.net The choice of solvent is also critical; mixtures such as toluene (B28343)/methanol have been found to be effective where single solvents fail to promote the reaction. mdpi.comresearchgate.net

Table 1: Multicomponent Reactions Involving 2-Isocyano-1-morpholino-3-phenylpropan-1-one

| Reaction | Key Reactants | Catalyst | Product Scaffold | Reference(s) |

|---|---|---|---|---|

| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Benzaldehydes, 2-Isocyano-1-morpholino-3-phenylpropan-1-one | NH₄Cl | Imidazo[1,2-a]pyridine | mdpi.com |

| Ugi-Zhu / Cascade | (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine, 4-Chlorobenzaldehyde, 2-Isocyano-1-morpholino-3-phenylpropan-1-one, Maleic anhydride | Sc(OTf)₃ | Pyrrolo[3,4-b]pyridin-5-one | mdpi.comresearchgate.net |

| Ugi-Zhu / Cascade | Benzylamine, BODIPY-aldehyde, 2-Isocyano-1-morpholino-3-phenylpropan-1-one, Maleic anhydride | Sc(OTf)₃ | BODIPY-pyrrolo[3,4-b]pyridin-5-one | frontiersin.org |

Nucleophilic Reactivity of the Morpholino-Substituted Amine Moiety

The nucleophilicity of the amine is a critical factor governing its reactivity in various chemical transformations, including nucleophilic substitution and addition reactions. In the context of the this compound structural motif, the reactivity is primarily determined by the morpholine ring.

Morpholine is a cyclic secondary amine. Generally, cyclic secondary amines such as morpholine, piperidine, and pyrrolidine (B122466) are found to be highly reactive nucleophiles. oup.com However, the presence of the oxygen atom in the morpholine ring has a significant electronic effect. Oxygen is an electronegative atom, and it exerts an electron-withdrawing inductive effect (-I effect) on the ring. This effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to a similar cyclic amine without the heteroatom, such as piperidine. masterorganicchemistry.com

The nucleophilicity of amines is often quantified using the Mayr nucleophilicity parameter (N). Studies comparing various amines in acetonitrile (B52724) have provided quantitative data on this effect. researchgate.net For instance, the N parameter for morpholine is significantly lower than that of more nucleophilic amines like pyrrolidine, but comparable to that of n-butylamine. researchgate.net This reduced, yet still substantial, nucleophilicity allows morpholine and its derivatives to participate effectively in reactions like aromatic nucleophilic substitution, often displacing leaving groups on electron-deficient aromatic rings. oup.comrsc.org

The reactivity of the morpholino group is also influenced by steric factors. While the chair conformation of the morpholine ring is relatively uncongested, bulky substituents on the ring or the electrophile can hinder the approach to the nitrogen atom, reducing the reaction rate. masterorganicchemistry.com Despite the electron-withdrawing effect of the oxygen, the cyclic structure constrains the nitrogen lone pair, making it more available for reaction compared to some acyclic secondary amines where bond rotation can lead to greater steric hindrance.

Table 2: Comparison of Nucleophilicity Parameters (N) for Selected Amines in Acetonitrile

| Amine | N Parameter (in MeCN) | Reference(s) |

|---|---|---|

| Pyrrolidine | 18.58 | researchgate.net |

| Piperidine | 18.1 (in H₂O) | masterorganicchemistry.com |

| Morpholine | 15.65 | researchgate.net |

| n-Butylamine | 15.27 | researchgate.net |

| Aniline | 12.64 | researchgate.net |

Stereochemical Control Mechanisms in Asymmetric Syntheses

Achieving stereochemical control in the synthesis of chiral molecules containing the this compound motif is crucial for their application in fields like medicinal chemistry. The synthesis of C-substituted chiral morpholines can be approached through several strategic pathways to control the formation of stereogenic centers. taltech.eeresearchgate.net

Common strategies for asymmetric synthesis of substituted morpholines include:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials, where the stereochemistry of the final product is predetermined by the starting material. taltech.ee For instance, enantiopure amino alcohols, which are readily available from the natural chiral pool (e.g., from amino acids), can be used to construct the morpholine ring. taltech.eenih.gov The cyclization step, often an intramolecular substitution, proceeds with the defined stereochemistry intact.

Catalytic Asymmetric Synthesis: This method involves the use of a chiral catalyst to induce enantioselectivity in a reaction that forms the stereocenter on a prochiral substrate. acs.org A notable example is the asymmetric transfer hydrogenation of a cyclic imine precursor to a chiral morpholine. acs.org In one study, a Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN, was used to reduce a cyclic imine, affording chiral 3-substituted morpholines with excellent enantiomeric excesses (>95% ee). acs.org

Substrate-Controlled Diastereoselective Synthesis: In this method, an existing stereocenter in the substrate directs the formation of a new stereocenter. For example, a Pd-catalyzed carboamination reaction has been used for the stereoselective synthesis of cis-3,5-disubstituted morpholines. The mechanism is proposed to proceed via a syn-aminopalladation of an O-allyl ethanolamine (B43304) derivative through a boat-like transition state, which controls the relative stereochemistry of the newly formed ring. nih.gov

In catalytic systems, non-covalent interactions between the substrate and the chiral catalyst are often key to achieving high levels of stereocontrol. For example, in the asymmetric synthesis of 3-substituted morpholines, hydrogen-bonding interactions between the ether oxygen of the substrate and the ligand of the ruthenium catalyst were found to be crucial for obtaining high enantioselectivity. acs.org These interactions lock the substrate into a specific conformation in the catalyst's chiral environment, favoring the approach of the reducing agent from one face of the imine.

Table 3: Strategies for Asymmetric Synthesis of Chiral Morpholine Derivatives

| Strategy | Key Principle | Example / Mechanism | Reference(s) |

|---|---|---|---|

| Chiral Pool Synthesis | Use of enantiopure starting materials. | Cyclization of enantiopure N-Boc amino alcohols. | taltech.eenih.gov |

| Catalytic Asymmetric Synthesis | Chiral catalyst induces enantioselectivity. | Asymmetric transfer hydrogenation of a cyclic imine using a chiral Ru-catalyst. | acs.org |

| Substrate-Controlled Synthesis | Existing stereocenter directs new stereocenter formation. | Pd-catalyzed carboamination via a syn-aminopalladation transition state. | nih.gov |

Derivatization and Functionalization of 2 Morpholino 3 Phenylpropan 1 Amine

Amine Functional Group Transformations (e.g., Acylation, Alkylation)

The primary amine group in 2-morpholino-3-phenylpropan-1-amine is a key site for functionalization. Standard amine chemistry, such as alkylation and acylation, can be applied to introduce a wide range of substituents, thereby modifying the compound's properties.

Alkylation: The nucleophilic nature of the primary amine allows for alkylation reactions with alkyl halides. fishersci.co.uk This reaction, typically conducted in the presence of a base, can lead to the formation of secondary and tertiary amines. libretexts.orggoogle.com The rate of alkylation is influenced by the nature of the alkylating agent and the reaction conditions. fishersci.co.uk While direct alkylation of the title compound is not extensively detailed in the provided literature, the general principles of amine alkylation are well-established. For instance, reductive amination represents an alternative pathway where aldehydes or ketones react with the amine to form an imine, which is subsequently reduced to the corresponding alkylated amine. libretexts.org

Acylation: Acylation of the amine group is a common transformation. In the context of multicomponent reactions, the related isocyanide derivative, 2-isocyano-1-morpholino-3-phenylpropan-1-one, participates in processes that involve an N-acylation step. This occurs, for example, in the Ugi-Zhu reaction sequence for synthesizing polyheterocyclic scaffolds, where an intermediate is acylated by a carboxylic acid component (often an anhydride (B1165640) like maleic anhydride). mdpi.combohrium.comresearchgate.netsemanticscholar.orgmdpi.com This demonstrates the amine's (or its synthetic equivalent's) reactivity toward acylating agents to form stable amide bonds, which become part of a larger heterocyclic framework.

Transformations Involving the Phenyl Moiety

The phenyl group of this compound offers another site for potential modification, although this is less commonly explored compared to transformations of the amine or its use as a building block. Standard electrophilic aromatic substitution reactions could theoretically introduce substituents onto the phenyl ring. However, specific examples of derivatization at the phenyl group of this particular molecule are not prominently featured in the surveyed literature. Research has predominantly focused on utilizing the molecule as a benzyl-containing building block in more complex syntheses. mdpi.comresearchgate.netfrontiersin.org

Morpholine (B109124) Ring Modifications and Spiro-annulations

The morpholine ring is a stable heterocyclic moiety and is generally less reactive than the primary amine. atamankimya.com However, transformations involving the morpholine ring are known in other contexts, such as oxidative C-C bond cleavage under specific catalytic conditions to yield amides. nih.govd-nb.info

Spiro-annulations involve the creation of a spirocyclic system where two rings share a single atom. While the direct use of this compound in spiro-annulation reactions is not explicitly described, related strategies are used to construct chiral spirooxindole-fused oxacycles. mdpi.com Furthermore, synthetic methods exist for creating spiro[furo[3,2-c]pyran-2,5′-pyrimidine]tetraones from different starting materials, indicating the general interest in such complex structures. mdpi.com These examples highlight broader synthetic strategies that could potentially be adapted for morpholine-containing compounds.

Synthesis of Polyheterocyclic Scaffolds Utilizing 2-Morpholino-3-phenylpropan-1-one Derivatives as a Building Block

A significant application of the this compound scaffold is its use in the form of its isocyanide derivative, 2-isocyano-1-morpholino-3-phenylpropan-1-one , as a key component in multicomponent reactions (MCRs) to generate complex polyheterocyclic molecules. bohrium.comresearchgate.net This building block is particularly valuable in cascade reactions that combine steps like the Ugi-Zhu three-component reaction (Ugi-3CR) with subsequent intramolecular transformations such as aza-Diels-Alder cycloadditions. mdpi.comsemanticscholar.orgmdpi.com

These sequences allow for the rapid assembly of diverse molecular architectures from simple starting materials. A prominent example is the synthesis of pyrrolo[3,4-b]pyridin-5-ones . semanticscholar.orgmdpi.com In a typical reaction, an aldehyde, an amine, the 2-isocyano-1-morpholino-3-phenylpropan-1-one building block, and maleic anhydride are combined in a one-pot, microwave-assisted process. mdpi.comresearchgate.net This strategy has been employed to synthesize a variety of substituted pyrrolo[3,4-b]pyridin-5-ones, including analogues of the calcium-channel blocker Falipamil. semanticscholar.org

The versatility of this approach is demonstrated by the wide range of amines and aldehydes that can be used, leading to products decorated with various alkyl, aryl, and heterocyclic substituents. semanticscholar.orgfrontiersin.org

Table 1: Examples of Polyheterocyclic Scaffolds Synthesized Using 2-isocyano-1-morpholino-3-phenylpropan-1-one

| Product Name | Starting Materials | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| 2-benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | 4-chlorobenzaldehyde, (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine, 2-isocyano-1-morpholino-3-phenylpropan-1-one, maleic anhydride | Ugi-Zhu/aza Diels-Alder/N-acylation/decarboxylation/dehydration | 28% | mdpi.comresearchgate.net |

| 4-(6-(Benzo[d] mdpi.combohrium.comdioxol-5-ylmethyl)-2-benzyl-3-morpholino-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-7-yl)benzonitrile | 4-formylbenzonitrile, 1,3-benzodioxole-5-methylamine, 2-isocyano-1-morpholino-3-phenylpropan-1-one, maleic anhydride | Ugi-Zhu/aza Diels-Alder/N-acylation/decarboxylation/dehydration | Not specified | mdpi.com |

| 2,6-dibenzyl-7-(4-((4-(5,5-difluoro-5H-4λ4,5λ4-dipyrrolo[1,2-c:2′,1′-f] mdpi.combohrium.commdpi.comdiazaborinin-10-yl)phenyl)ethynyl)phenyl)-3-morpholino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | meso-(5-((4-formylphenyl)ethynyl)phenyl)-BODIPY, benzylamine, 2-isocyano-1-morpholino-3-phenylpropan-1-one, maleic anhydride | Ugi-Zhu/cascade reaction | 46% | frontiersin.org |

Role and Applications in Advanced Organic Synthesis

2-Morpholino-3-phenylpropan-1-amine as a Versatile Synthetic Building Block

The structural framework of this compound, featuring a morpholine (B109124) ring, a phenyl group, and a primary amine, makes it a valuable and adaptable component in organic synthesis. nih.gov The morpholine ring, in particular, is a privileged structure in medicinal chemistry, known for conferring advantageous physicochemical and metabolic properties to molecules. nih.govnih.gov Its utility is most prominently demonstrated through its derivatives, which participate in powerful synthetic transformations.

Construction of Complex Molecular Architectures

A key derivative, 2-isocyano-1-morpholino-3-phenylpropan-1-one, has proven to be an exceptionally useful reactant in isocyanide-based multicomponent reactions (IMCRs), which are powerful tools for efficiently building complex heterocyclic structures. mdpi.comacs.org These reactions allow for the assembly of several starting materials in a single step, offering high atom economy and procedural simplicity. mdpi.comnih.gov

Two notable examples are the Groebke–Blackburn–Bienaymé reaction (GBBR) and the Ugi-Zhu reaction.

Groebke–Blackburn–Bienaymé Reaction (GBBR): This three-component reaction involves an isocyanide, an aldehyde, and a 2-aminoazine to form fused imidazo[1,2-a]pyridines. mdpi.comsciforum.net The use of 2-isocyano-1-morpholino-3-phenylpropan-1-one in this reaction has led to the successful synthesis of novel imidazo[1,2-a]pyridines under mild, eco-friendly conditions. mdpi.comsciforum.netresearchgate.net This represents the first successful application of this type of α-isocyanoacetamide in a GBBR, yielding products with a peptidomimetic scaffold that are of significant interest to medicinal chemists. mdpi.comsciforum.netresearchgate.net

Ugi-Zhu Reaction: In a more complex cascade process, 2-isocyano-1-morpholino-3-phenylpropan-1-one is used in the Ugi-Zhu three-component reaction, followed by a sequence of intramolecular transformations. frontiersin.orgnih.govnih.gov This strategy has been employed to synthesize a series of new 5-aryl-benzo[f] frontiersin.orgacs.orgnaphthyridines and bis-chromophoric meso-phenyl BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates. nih.govfrontiersin.orgnih.govnih.gov The latter are constructed via a Sc(III)-catalyzed Ugi-Zhu reaction coupled with a cascade sequence involving an aza-Diels-Alder reaction, N-acylation, and aromatization. frontiersin.orgnih.govnih.gov

The following table summarizes examples of complex molecules synthesized using 2-isocyano-1-morpholino-3-phenylpropan-1-one.

| Reaction Type | Starting Materials | Product Scaffold | Catalyst/Conditions | Yield | Ref |

| GBBR | 2-aminopyridine, Benzaldehyde, 2-isocyano-1-morpholino-3-phenylpropan-1-one | Imidazo[1,2-a]pyridine (B132010) | NH₄Cl, EtOH, rt | 44-76% | mdpi.comsciforum.net |

| Ugi-Zhu/Cascade | BODIPY-aldehyde, Benzylamine, 2-isocyano-1-morpholino-3-phenylpropan-1-one, Maleic anhydride (B1165640) | BODIPY-pyrrolo[3,4-b]pyridin-5-one | Sc(OTf)₃, PhMe, MW | 20-46% | frontiersin.orgnih.gov |

| Ugi-3CR/Aza-Diels-Alder | Dienophile-aniline, Benzaldehyde, 2-isocyano-1-morpholino-3-phenylpropan-1-one | 5-Aryl-benzo[f] frontiersin.orgacs.orgnaphthyridine | LiBr, PhMe, MW | 17-64% | nih.gov |

Precursor for Advanced Organic Materials

The synthesis of functional organic materials is a rapidly advancing field, and building blocks that can be incorporated into larger, functional systems are highly sought after. Derivatives of this compound serve as valuable precursors for such materials, particularly those with interesting photophysical properties.

The aforementioned synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates is a prime example. frontiersin.orgnih.govnih.gov BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes are well-known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photostability. nih.gov By using 2-isocyano-1-morpholino-3-phenylpropan-1-one in a multicomponent reaction, these fluorescent cores can be linked to other heterocyclic systems, creating complex bis-chromophoric conjugates. frontiersin.orgnih.govnih.gov These materials exhibit a linear fluorescence response to changes in environmental viscosity, making them promising candidates for use as fluorescent molecular rotors (FMRs) to probe microenvironments in biological and material science applications. frontiersin.orgnih.govnih.gov

Catalytic Roles and Ligand Design

The inherent structural features of this compound, namely the presence of multiple nitrogen and oxygen heteroatoms, suggest its potential utility in the development of novel catalysts and ligands for chemical transformations.

Organocatalysis and Organophotocatalysis with Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. frontiersin.orgmdpi.com Amine-based catalysts are particularly prominent, often operating through enamine or iminium ion intermediates. frontiersin.orgnih.gov While pyrrolidine-based catalysts are generally more reactive, recent studies have highlighted the untapped potential of morpholine-containing structures in organocatalysis. frontiersin.org

The lower reactivity of morpholine-enamines is often attributed to the electron-withdrawing effect of the oxygen atom and the pyramidal geometry of the nitrogen, which reduces nucleophilicity. frontiersin.org However, researchers have successfully designed new β-morpholine amino acid organocatalysts that are highly effective in reactions like the 1,4-addition of aldehydes to nitroolefins. frontiersin.org These catalysts, which feature a carboxylic acid moiety, can achieve excellent yields and high stereoselectivity with low catalyst loadings. frontiersin.org Such findings demonstrate that, despite some inherent limitations, the morpholine scaffold can be effectively integrated into highly efficient organocatalysts. frontiersin.org

In the realm of organophotocatalysis, which uses light and an organic catalyst to drive reactions, nitrogen-containing heterocycles are also crucial. mdpi.com While direct applications of this compound derivatives in this area are not yet widely documented, the principles of combining amine catalysis with photoredox cycles offer a promising avenue for future exploration. mdpi.comyoutube.com

Ligand Development for Metal-Catalyzed Reactions

The morpholine moiety is a common feature in ligands designed for transition metal-catalyzed reactions due to its ability to coordinate with metal centers. nih.govrsc.orgacs.org The nitrogen and oxygen atoms can act as a bidentate or monodentate ligand, influencing the steric and electronic properties of the metal catalyst and, consequently, the outcome of the reaction.

For instance, copper complexes incorporating morpholine-substituted ligands have been synthesized and investigated for their catalytic activity and biological properties. acs.org The position of the morpholine group within the ligand structure has been shown to have a marked effect on the resulting complex's activity. acs.org Furthermore, the use of ureas and related compounds, which share structural similarities with the amide portion of derivatives of the title compound, as ligands in transition metal catalysis is a growing area of research. nih.gov These ligands can coordinate directly to the metal or interact with substrates through non-covalent interactions in the secondary coordination sphere. nih.gov

Although specific examples detailing the use of this compound itself as a ligand are not prevalent in the reviewed literature, its structure contains the necessary functional groups (amine, morpholine) to act as a chelating ligand for various transition metals. google.com Its potential in the development of new catalysts for a range of metal-catalyzed processes, including cross-coupling and asymmetric transformations, remains a compelling area for future investigation. acs.orgrsc.org

Theoretical and Computational Studies on 2 Morpholino 3 Phenylpropan 1 Amine

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. nih.govepstem.net DFT methods are employed to determine the electronic structure of molecules, providing a balance between accuracy and computational cost that makes them suitable for a wide range of organic molecules. nrel.gov Time-Dependent DFT (TD-DFT) extends these principles to study electronic excited states and is instrumental in predicting UV-visible absorption spectra and understanding photochemical processes. nih.govnih.gov

While these methods are widely applied, specific DFT or TD-DFT studies centered on 2-Morpholino-3-phenylpropan-1-amine are not found in the surveyed literature. However, research on more complex molecules incorporating a morpholine (B109124) fragment provides some context. For instance, in a study on novel BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates synthesized using a related precursor, 2-isocyano-1-morpholino-3-phenylpropan-1-one, DFT and TD-DFT calculations were performed to analyze the electronic structure and transitions of the final, larger molecules. nih.govresearchgate.net

The electronic structure of a molecule is described by its molecular orbitals. Of these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. youtube.com Known as the Frontier Molecular Orbitals (FMOs), they are key to understanding chemical reactivity. researchgate.netnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. epstem.net

A specific Frontier Molecular Orbital analysis for this compound, including values for HOMO energy, LUMO energy, and the energy gap, is not available in the reviewed scientific papers. In the aforementioned study on BODIPY conjugates, FMO analysis showed that the HOMO distribution was primarily located on the pyrrolo[3,4-b]pyridin-5-one core, which includes the morpholine fragment, indicating its role as an electron-rich portion of that specific complex. nih.gov However, these findings are specific to the conjugate and cannot be directly extrapolated to the isolated this compound molecule.

Computational chemistry is a powerful tool for mapping out the step-by-step mechanism of chemical reactions. researchgate.netacs.org By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate the most likely reaction pathway. acs.org This analysis provides critical insights into reaction kinetics and the factors controlling stereoselectivity, which are often difficult to determine experimentally. uclan.ac.uk

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and behaviors of molecules. mdpi.com A key aspect of this is conformational analysis, which investigates the different spatial arrangements (conformations) of a molecule that arise from the rotation around its single bonds. acs.org Understanding the preferred conformations and the energy barriers between them is essential, as a molecule's shape influences its physical properties and biological interactions. ethz.ch

For this compound, which possesses several rotatable bonds, a rich conformational landscape is expected. However, a formal conformational analysis of this specific molecule is not documented in the literature. Studies on other morpholine-containing ligands have used molecular docking, a type of molecular modeling, to predict how the morpholine ring orients itself within a protein's binding site, often forming key hydrogen bonds and non-polar interactions. mdpi.com Such analyses underscore the structural importance of the morpholine group but are specific to the studied systems.

Prediction of Reactivity and Selectivity

Computational methods can predict how and where a molecule is likely to react. numberanalytics.com FMO analysis, as discussed earlier, is a primary tool for this, predicting sites for nucleophilic or electrophilic attack. Furthermore, detailed computational studies of reaction mechanisms can explain and predict the selectivity (chemo-, regio-, and stereoselectivity) of chemical transformations. researchgate.net

There are no specific computational predictions regarding the reactivity and selectivity of this compound in the reviewed literature. Experimental work shows its utility as a building block in synthesis, but this is a reflection of its inherent reactivity rather than a predictive computational study. pwr.edu.pl In other contexts, DFT has been used to study the reactivity of different morpholine-based compounds, for example, as corrosion inhibitors, by correlating their molecular characteristics with their performance. researchgate.netresearchgate.net These studies highlight the potential for computational methods to predict reactivity, though such an analysis has not been applied to the title compound.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals their atomic and electronic architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR: COSY, HSQC, HMBC)

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules in solution.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Morpholino-3-phenylpropan-1-amine, one would expect to observe distinct signals for the aromatic protons of the phenyl group, the protons on the morpholine (B109124) ring, and the aliphatic protons of the propan-1-amine backbone. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (e.g., doublets, triplets, multiplets) would reveal adjacent protons.

¹³C NMR: This method detects the carbon atoms in the molecule, providing information on the number of different carbon environments. A typical ¹³C NMR spectrum for this compound would show distinct peaks for the carbons in the phenyl ring, the morpholine ring, and the propyl chain.

2D-NMR: Two-dimensional NMR techniques like COSY, HSQC, and HMBC are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different fragments of the molecule.

Despite the utility of these techniques, specific, publicly available ¹H, ¹³C, and 2D-NMR data sets for this compound are not readily found in the surveyed scientific literature.

Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands.

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibration Type |

| N-H (Primary Amine) | 3400-3250 (typically two bands) | Stretch |

| C-H (Aromatic) | 3100-3000 | Stretch |

| C-H (Aliphatic) | 3000-2850 | Stretch |

| C-N (Aliphatic Amine) | 1250-1020 | Stretch |

| C-O-C (Ether in Morpholine) | ~1100 | Stretch |

| Aromatic C=C | 1600-1450 | Stretch |

The data in this table is based on established general values for functional groups and does not represent experimentally determined values for this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to several decimal places. This allows for the calculation of a precise molecular formula. For this compound (C₁₃H₂₀N₂O), HRMS would be used to confirm its elemental composition by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are widely used to determine the purity of a compound and can also be used for its purification. A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. In a typical analysis of this compound, a single, sharp peak would be expected on the chromatogram if the sample is pure. The retention time of this peak is characteristic of the compound under the specific analytical conditions (e.g., column type, mobile phase composition, flow rate). While commercial suppliers indicate that HPLC or UPLC data is available for this compound, specific method parameters and chromatograms are not detailed in publicly accessible research.

Gas Chromatography (GC)

Thin-Layer Chromatography (TLC) Applications in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile analytical technique extensively used in synthetic chemistry to monitor the progress of chemical reactions. du.ac.insilicycle.com Its simplicity and the small amount of sample required make it an ideal method for quickly assessing the consumption of starting materials, the formation of products, and the presence of any byproducts. du.ac.innih.gov In the context of the synthesis of This compound , TLC serves as an invaluable tool for real-time analysis.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a thin layer of adsorbent like silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). libretexts.org Compounds with a higher affinity for the stationary phase will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf), while compounds more soluble in the mobile phase will travel further, yielding a higher Rf value. libretexts.orgkhanacademy.org

For a hypothetical synthesis of This compound via reductive amination of a precursor ketone, such as 1-morpholino-3-phenylpropan-2-one, with a suitable amine source, TLC can be employed to track the conversion. The progress of the reaction is observed by spotting small aliquots of the reaction mixture onto a TLC plate over time.

A typical TLC analysis for monitoring this reaction would involve the following:

Stationary Phase: Silica gel 60 F254 plates are commonly used. The "F254" indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp at 254 nm. silicycle.comnih.gov

Mobile Phase (Eluent): The choice of eluent is critical and depends on the polarity of the compounds being separated. libretexts.org A common starting point for amines and related compounds is a mixture of a non-polar solvent and a polar solvent, such as hexane (B92381) and ethyl acetate. biotage.com For the compounds involved in this hypothetical synthesis, a solvent system of Dichloromethane/Methanol (e.g., 9:1 v/v) might be appropriate to achieve good separation. The polarity can be adjusted by varying the ratio of the solvents to obtain optimal Rf values, ideally between 0.2 and 0.8 for the compounds of interest. ictsl.net

Visualization: After developing the TLC plate, the separated spots can be visualized. Since the starting material and product contain a phenyl group, they are expected to be UV-active and can be seen as dark spots under a UV lamp (254 nm). mdpi.comresearchgate.net Additionally, specific chemical stains can be used for visualization. For instance, a potassium permanganate (B83412) (KMnO4) stain can be used, as the morpholine and amine functionalities are susceptible to oxidation, appearing as yellow or brown spots on a purple background. Ninhydrin stain is also highly effective for detecting the primary amine group in the product, which would typically show up as a distinctively colored spot (often purple or pink) upon heating. ictsl.net

The progress of the reaction is determined by comparing the spots on the TLC plate over time. At the beginning of the reaction (t=0), a spot corresponding to the starting material (1-morpholino-3-phenylpropan-2-one) would be prominent. As the reaction proceeds, the intensity of the starting material spot will decrease, while a new spot corresponding to the product, This compound , will appear and intensify. The product, containing a primary amine, is expected to be more polar than the starting ketone and thus would have a lower Rf value. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Interactive Data Table: Hypothetical TLC Monitoring Data

The table below illustrates hypothetical TLC data for the reductive amination of 1-morpholino-3-phenylpropan-2-one to form This compound . The Rf values are representative for a silica gel plate developed with a Dichloromethane/Methanol (9:1) solvent system.

| Compound | Role | Hypothetical Rf Value | Visualization Method(s) |

| 1-morpholino-3-phenylpropan-2-one | Starting Material | 0.65 | UV (254 nm), Potassium Permanganate |

| This compound | Product | 0.40 | UV (254 nm), Potassium Permanganate, Ninhydrin |

Future Research Directions and Emerging Opportunities

Development of Novel Green Synthetic Routes

The chemical industry is increasingly focused on developing environmentally benign synthetic methodologies. For morpholine (B109124) derivatives, including 2-Morpholino-3-phenylpropan-1-amine, this involves a shift away from traditional multi-step processes that often utilize hazardous reagents.

Recent research has highlighted a promising green synthesis approach for morpholines that is both simple and high-yielding. This one or two-step, redox-neutral protocol uses inexpensive and less harmful reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK) to convert 1,2-amino alcohols into morpholines. chemrxiv.orgnih.gov This method is a significant improvement over conventional techniques that often involve chloroacetyl chloride and require a subsequent reduction step using aluminum or boron hydrides, generating more waste. chemrxiv.org The key to this greener methodology is achieving the selective monoalkylation of the primary amine, a challenge that this protocol successfully overcomes. chemrxiv.orgnih.govchemrxiv.org

Another avenue for greener synthesis of related structures involves the use of more environmentally friendly reducing agents. For instance, the reduction of nitroolefin derivatives to form compounds like 2-amino-3-phenylpropane-1-ol has been successfully achieved using iron in acidic acid. rasayanjournal.co.inresearchgate.net This method avoids the use of more hazardous and expensive reducing agents.

These advancements in green chemistry provide a solid foundation for developing more sustainable and efficient synthetic routes for this compound and its derivatives.

| Traditional Method | Green Alternative | Key Advantages of Green Alternative |

| Multi-step synthesis using chloroacetyl chloride and hydride reducing agents. | One or two-step protocol with ethylene sulfate and tBuOK. | Fewer steps, redox-neutral, avoids hazardous reagents, less waste. chemrxiv.orgnih.govchemrxiv.org |

| Use of harsh reducing agents. | Iron in acidic acid for reduction of nitro groups. | More environmentally friendly and cost-effective. rasayanjournal.co.inresearchgate.net |

Exploration of New Catalytic Applications

The unique structural features of this compound and its derivatives make them promising candidates for various catalytic applications. The presence of both a morpholine ring and a primary amine group allows for potential coordination with metal centers and participation in a range of chemical transformations.

One area of exploration is the use of morpholine-modified catalysts for selective hydrogenation reactions. For example, a palladium catalyst supported on a polymer and modified with morpholine has shown excellent activity and selectivity in the hydrogenation of p-chloronitrobenzene to p-chloroaniline. mdpi.com In this system, the morpholine acts as an immobilized inhibitor that prevents undesired dechlorination, a common side reaction. mdpi.com This demonstrates the potential for morpholine derivatives to act as ligands that can fine-tune the properties of metal catalysts.

Furthermore, kinetic studies on related amino compounds, such as 2-amino-3-phenylpropane-1-ol, have been conducted to determine their catalytic activity. rasayanjournal.co.in Such studies are crucial for understanding the reaction mechanisms and optimizing the performance of these compounds as catalysts. The development of catalysts derived from this compound could lead to new and more efficient ways to synthesize valuable chemicals.

Design of Next-Generation Functional Materials from Derivatives

The derivatization of this compound opens up possibilities for the creation of novel functional materials with tailored properties. The reactive amine group can be used as a handle to incorporate the molecule into larger structures, such as polymers and hybrid materials.

An example of this is the development of organic-inorganic hybrid composites where a morpholine-modified polymer is anchored to a support material like γ-Al2O3. mdpi.com These materials can serve as robust and recyclable catalyst supports, combining the advantages of both the organic polymer and the inorganic support. mdpi.com The covalent attachment of the morpholine derivative ensures its stability and prevents leaching during the catalytic process.

The principles of creating functional materials often draw inspiration from biology, where complex molecular architectures give rise to specific functions. nih.gov By strategically modifying the structure of this compound, it may be possible to create materials with applications in areas such as sensing, separations, and drug delivery. The phenyl group provides a platform for further functionalization, while the morpholine and amine groups can impart specific chemical and physical properties to the resulting material.

Advanced Computational Methodologies for Structure-Reactivity Prediction

Advanced computational methodologies, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling, are becoming indispensable tools in modern chemical research. These methods allow for the prediction of the properties and activities of molecules before they are synthesized, saving time and resources.

For morpholine derivatives, QSAR analyses have been successfully employed to predict their antioxidant activity. researchgate.netzenodo.org These studies have shown that properties such as lipophilicity, dipole moment, and molecular volume have a significant impact on the biological activity of these compounds. researchgate.netzenodo.org By understanding these relationships, it is possible to design new derivatives with enhanced antioxidant properties.

Molecular docking and other molecular modeling techniques are also being used to investigate the interactions of morpholine-containing compounds with biological targets. For instance, molecular modeling has been used to study the binding of morpholino nucleoside derivatives to enzymes like PARP1 and PARP2, which are involved in DNA repair. nih.govresearchgate.net These computational studies provide valuable insights into the mechanism of action of these compounds and can guide the design of more potent and selective inhibitors. Similar computational approaches can be applied to this compound and its derivatives to predict their reactivity, catalytic activity, and potential biological effects.

| Computational Method | Application for Morpholine Derivatives | Insights Gained |

| QSAR | Predicting antioxidant activity. | Identification of key molecular descriptors (lipophilicity, dipole moment, etc.) influencing activity. researchgate.netzenodo.org |

| Molecular Docking | Studying interactions with biological targets (e.g., enzymes). | Understanding binding modes and mechanism of action. nih.govresearchgate.net |

| Hybrid Computational Methods | Analyzing structural and electronic properties. | Elucidation of structure-property relationships. nih.gov |

Q & A

Q. What are the recommended strategies for optimizing the synthesis of 2-Morpholino-3-phenylpropan-1-amine to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, a protocol analogous to General Procedure B (Sequence A) in can be adapted, where stoichiometric ratios of precursors (e.g., aldehydes and amines), solvent polarity, and temperature are adjusted. NMR monitoring (e.g., ¹H/¹³C NMR) is critical for tracking intermediate formation. For instance, achieved 75% yield via a two-step condensation reaction with minimal purification. Use high-resolution mass spectrometry (HRMS) to confirm molecular identity, as demonstrated in the same study .

Q. How should researchers safely handle this compound in laboratory settings?

- Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Use fume hoods to avoid inhalation of vapors.

- Store waste separately in labeled containers for professional disposal.

- Emergency protocols: In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately, referencing safety data sheets (SDS) for tertiary amines .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine multiple techniques:

- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., morpholine protons at δ ~3.6–2.3 ppm; aromatic protons at δ ~7.3 ppm) as in .

- HRMS : Confirm molecular formula (e.g., [M+H]+ ion) with an accuracy threshold of ±0.0004 Da.

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹). Cross-validate results with computational methods (e.g., density functional theory) .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data (e.g., NMR, crystallography) for this compound be resolved?

- Methodological Answer : Address discrepancies through iterative refinement:

- Crystallography : Use SHELXL () or OLEX2 () to refine X-ray structures, ensuring agreement between observed and calculated diffraction patterns. For amorphous samples, compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level).

- Statistical validation : Apply Hamilton R-factors (crystallography) or RMSD thresholds (NMR) to quantify deviations. Document unresolved anomalies as limitations .

Q. What advanced computational methods are suitable for studying the conformational dynamics of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with GAFF force fields to model morpholine ring puckering and phenyl group rotation.

- Quantum Mechanics (QM) : Perform relaxed potential energy surface scans at the MP2/cc-pVTZ level to identify low-energy conformers.

- Docking Studies : Explore interactions with biological targets (e.g., receptors) using AutoDock Vina, validating with experimental binding assays .

Q. How can researchers design experiments to probe the reactivity of this compound in catalytic or supramolecular systems?

- Methodological Answer :

- Catalysis : Test amine participation in organocatalytic reactions (e.g., Michael additions) under varying pH and solvent conditions. Monitor reaction progress via HPLC or GC-MS.

- Supramolecular Assembly : Use fluorescence titration or isothermal titration calorimetry (ITC) to study host-guest interactions with macrocycles (e.g., cucurbiturils).

- Kinetic Studies : Apply stopped-flow techniques to measure reaction rates, correlating with Hammett parameters or steric effects .

Data Analysis and Reporting

Q. What statistical frameworks are recommended for analyzing inconsistent biological activity data across studies involving this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity.

- QSAR Modeling : Develop quantitative structure-activity relationships with descriptors like logP, molar refractivity, and topological polar surface area. Validate with leave-one-out cross-validation.

- Sensitivity Analysis : Identify outliers by comparing IC₅₀ values against structural analogs, as in for trifluoromethylphenyl derivatives .

Q. How should crystallographic data for this compound be archived and validated to ensure reproducibility?

- Methodological Answer :

- Deposition : Submit refined CIF files to the Cambridge Structural Database (CSD) or Protein Data Bank (PDB), including all refinement parameters (R-factors, residual density maps).

- Validation Tools : Use checkCIF (IUCr) or PLATON to detect symmetry errors or missed twinning.

- Documentation : Report data collection conditions (e.g., wavelength, temperature) and software versions (e.g., SHELXL v2018/3) per and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.